z-d-Dap(boc)-oh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

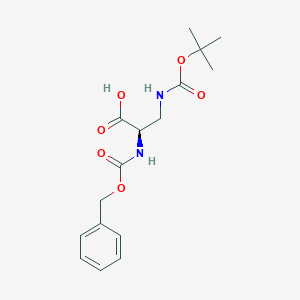

(2R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKGPJRAGHSOLM-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426527 | |

| Record name | z-d-dap(boc)-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62234-36-0 | |

| Record name | z-d-dap(boc)-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-((tert-butoxycarbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid characterization

Gathering Preliminary Data

I'm currently engaged in comprehensive Google searches to collect data. My focus is on physicochemical properties, spectroscopic data (NMR, IR, Mass Spec), and standard analytical methods for (R)-3-((tert-butoxy).

Compiling Foundational Information

I've expanded my search to include synthesis protocols and purification techniques to anticipate potential impurities. Applications in peptide synthesis are also under investigation to establish context. I'm now drafting the technical guide, starting with an introduction to the compound and its importance. Sections will detail characterization techniques, outlining principles, experimental protocols, and expected data. Tables for quantitative data and Graphviz diagrams for molecular structure and workflow are planned.

Initiating Information Gathering

I'm now starting intensive searches to collect data, prioritizing physicochemical properties, spectroscopic details (NMR, IR, Mass Spec), and typical analytical methods for the specified compound. Simultaneously, I am seeking established synthesis protocols and purification methods to identify potential impurities. To provide context, I'm also investigating its applications in peptide synthesis or related drug development areas. This information will inform the structure of the technical guide. I'm focusing on an introduction to the compound, followed by sections on various characterization techniques, and designing diagrams for the workflow and structure.

The Strategic Application of Z-D-Dap(Boc)-OH in Advanced Research and Drug Development: A Technical Guide

This guide provides an in-depth technical overview of Z-D-Dap(Boc)-OH (CAS Number 62234-36-0), a critical building block for researchers, medicinal chemists, and drug development professionals. We will explore its core applications, from its foundational role in peptide synthesis to its strategic use in the development of novel antibacterial agents and immunomodulators. This document moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a robust and validated understanding of its utility.

Foundational Understanding of this compound

This compound, with the systematic IUPAC name (2R)-3-{[(tert-butoxy)carbonyl]amino}-2-{[(phenylmethoxy)carbonyl]amino}propanoic acid, is a derivative of D-2,3-diaminopropionic acid (D-Dap). Its utility in complex chemical syntheses is derived from the orthogonal protection of its two amino groups. The benzyloxycarbonyl (Z or Cbz) group protects the α-amino group, while the tert-butoxycarbonyl (Boc) group protects the β-amino group. This differential protection is the cornerstone of its strategic application, allowing for selective deprotection and subsequent chemical modification at either amino position.

The presence of these protecting groups dictates the reagent's solubility and reactivity, making it a versatile tool in both solid-phase and solution-phase synthesis.[1] The choice of Z and Boc protecting groups is deliberate; the Z group is typically removed by hydrogenolysis, while the Boc group is labile to acidic conditions (e.g., trifluoroacetic acid), allowing for controlled, stepwise modifications in the construction of complex molecules.[1]

| Property | Value | Source |

| CAS Number | 62234-36-0 | [2][3] |

| Molecular Formula | C16H22N2O6 | [2] |

| Molecular Weight | 338.36 g/mol | [2] |

| IUPAC Name | (2R)-3-(tert-butoxycarbonylamino)-2-(phenylmethoxycarbonylamino)propanoic acid | [3] |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Soluble in organic solvents like DMF, DCM | [4] |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and protein chemistry. The orthogonal protecting groups allow for the introduction of branching, cyclization, or the attachment of reporter molecules to the peptide backbone.

The Rationale of Orthogonal Protection in SPPS

In SPPS, a peptide chain is assembled stepwise while anchored to a solid support.[1] The process involves repeated cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid. The side chains of amino acids must remain protected throughout the synthesis to prevent unwanted side reactions.[5] The Z and Boc groups on this compound offer a non-standard protection scheme. Typically in Boc-based SPPS, the N-terminal α-amino group is protected with Boc, and side chains have more acid-stable protecting groups. The use of a Z-protected α-amino group in conjunction with a Boc-protected side-chain amino group allows for selective deprotection of the side chain on-resin, a powerful tool for creating complex peptide architectures.

Experimental Protocol: Boc-Based Solid-Phase Peptide Synthesis Cycle

This protocol outlines a generalized cycle for the incorporation of an amino acid, adaptable for a Boc-SPPS strategy.

-

Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).

-

Deprotection: Remove the N-terminal Boc protecting group from the resin-bound amino acid or peptide by treating with 50% trifluoroacetic acid (TFA) in DCM.[6] This step generates a free amino group on the growing peptide chain.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base, typically 10% diisopropylethylamine (DIEA) in DCM, to yield the free amine.

-

Coupling: Activate the carboxylic acid of the incoming Boc-protected amino acid (e.g., using a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or a uronium reagent like HBTU) and add it to the resin. The free amine on the resin attacks the activated carboxyl group, forming a new peptide bond.

-

Washing: Thoroughly wash the resin with DCM and other solvents to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

-

Final Cleavage: Once the peptide is fully assembled, cleave it from the resin and remove all side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Application in Peptidoglycan Synthesis and Immunological Studies

Diaminopimelic acid (DAP) is a unique and essential component of the peptidoglycan cell wall of many bacteria, particularly Gram-negative bacteria.[7] The synthesis of peptidoglycan fragments containing DAP is crucial for studying the bacterial cell wall structure, biosynthesis, and its interaction with the host immune system. Specifically, these fragments are recognized by intracellular Nod1 receptors, triggering an innate immune response.[8] this compound and its stereoisomers serve as key building blocks for the chemical synthesis of these immunologically active peptidoglycan motifs.[8][9] The orthogonal protecting groups allow for the precise construction of the complex glycopeptide structures of these fragments.

A Keystone in Antibacterial Drug Discovery: Targeting the DAP Biosynthesis Pathway

The diaminopimelic acid (DAP) biosynthesis pathway is essential for the survival of many bacteria and is absent in mammals, making it an attractive target for the development of novel antibiotics.[10][11] Enzymes in this pathway, such as diaminopimelate epimerase (DapF) and N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), are prime targets for inhibition.[12][13] this compound can serve as a starting material for the synthesis of DAP analogs designed to inhibit these enzymes, thereby disrupting bacterial cell wall synthesis and leading to cell death.[10]

Experimental Protocol: Assay for Diaminopimelate Epimerase (DapF) Inhibition

This protocol describes a coupled spectrophotometric assay to determine the inhibitory activity of compounds against DapF. The assay couples the epimerization of LL-DAP to meso-DAP by DapF with the oxidation of meso-DAP by DAP dehydrogenase, which results in the reduction of NADP+ to NADPH, observable by an increase in absorbance at 340 nm.[14][15]

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.8.

-

Substrate: 0.1 mM LL-diaminopimelate (LL-DAP).

-

Cofactor: 0.44 mM NADP+.

-

Coupling Enzyme: 1.8 µM DAP dehydrogenase.

-

Enzyme: Purified diaminopimelate epimerase (DapF).

-

Inhibitor: A dilution series of the test compound (synthesized from this compound).

-

-

Assay Procedure:

-

In a 96-well plate, combine the assay buffer, LL-DAP, NADP+, and DAP dehydrogenase.

-

Add the test inhibitor at various concentrations to the wells.

-

Incubate the plate at 30°C for 10-12 minutes to allow for temperature equilibration and any potential slow-binding inhibition.

-

Initiate the reaction by adding DapF to each well.

-

Monitor the increase in absorbance at 340 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Conclusion

This compound is a highly versatile and strategically important molecule in modern chemical and biomedical research. Its orthogonally protected amino groups provide chemists with the tools to construct complex peptides, synthesize immunologically active peptidoglycan fragments, and develop novel inhibitors of essential bacterial enzymes. A thorough understanding of its chemical properties and the rationale behind its use in various synthetic protocols is crucial for its effective application in advancing drug discovery and our understanding of fundamental biological processes.

References

-

Structure and inhibition of diaminopimelic acid epimerase by slow-binding α-methyl amino acids. (2020). Protein Science, 29(5), 1215-1228. Available from: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Available from: [Link]

-

The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. (2022). Molecules, 27(24), 8877. Available from: [Link]

-

The First Inhibitor of Meso-Diaminopimelate Biosynthesis with Antibacterial Activity Against Multi-Drug Resistant Bacteria. (2022). bioRxiv. Available from: [Link]

-

L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds. (2014). Frontiers in Microbiology, 5, 477. Available from: [Link]

-

Boc-Dap-OH. (n.d.). PubChem. Available from: [Link]

-

The synthesis of diaminopimelic acid containing peptidoglycan fragments using metathesis cross coupling. (2009). Tetrahedron, 65(42), 8683-8690. Available from: [Link]

-

Inverse Peptide Synthesis Using Transient Protected Amino Acids. (2024). Journal of the American Chemical Society. Available from: [Link]

-

The diaminopimelic acid pathway of lysine biosynthesis. (2012). PLoS ONE, 7(2), e31133. Available from: [Link]

-

Dimerization of Bacterial Diaminopimelate Epimerase Is Essential for Catalysis. (2012). Journal of Biological Chemistry, 287(20), 16618-16627. Available from: [Link]

-

The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. (2022). Molecules, 27(24), 8877. Available from: [Link]

-

Peptidoglycan: Structure, Synthesis, and Regulation. (2018). EcoSal Plus, 8(1). Available from: [Link]

-

Facile Synthesis and Metabolic Incorporation of m-DAP Bioisosteres Into Cell Walls of Live Bacteria. (2020). Frontiers in Chemistry, 8, 591. Available from: [Link]

-

Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv. Available from: [Link]

-

The diaminopimelate/Lys synthesis pathways. (n.d.). ResearchGate. Available from: [Link]

-

FMOC-DAPA(BOC)-OH. (2024). ChemBK. Available from: [Link]

-

Synthesis of diaminopimelic acid containing peptidoglycan fragments and tracheal cytotoxin (TCT) and investigation of their biological functions. (2008). Journal of Organic Chemistry, 73(10), 3759-3771. Available from: [Link]

-

Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii. (2021). ACS Omega, 6(16), 10836-10846. Available from: [Link]

-

This compound. (n.d.). BuyersGuideChem. Available from: [Link]

-

This compound. (n.d.). J&K Scientific. Available from: [Link]

-

Diaminopimelic acid. (n.d.). Wikipedia. Available from: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. FMOC-DAPA(BOC)-OH [chembk.com]

- 5. Peptide Design: Principles & Methods | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. chempep.com [chempep.com]

- 7. Diaminopimelic acid - Wikipedia [en.wikipedia.org]

- 8. Synthesis of diaminopimelic acid containing peptidoglycan fragments and tracheal cytotoxin (TCT) and investigation of their biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure and inhibition of diaminopimelic acid epimerase by slow‐binding α‐methyl amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dimerization of Bacterial Diaminopimelate Epimerase Is Essential for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of Z-D-Dap(Boc)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the synthesis of peptides with enhanced stability, novel structural motifs, and tailored biological activities. Among these, Z-D-Dap(Boc)-OH, a derivative of D-2,3-diaminopropionic acid, offers unique opportunities for creating branched, cyclic, and functionalized peptides. However, its utility is critically dependent on maintaining its 'D' stereochemical configuration at the α-carbon throughout the synthetic process. This guide provides a comprehensive analysis of the stereochemical considerations essential for the successful application of this compound in peptide synthesis. We will delve into the mechanistic underpinnings of racemization, present field-proven protocols for minimizing its occurrence during solid-phase peptide synthesis (SPPS), and detail robust analytical methods for verifying the stereochemical integrity of the final peptide product. This document serves as a vital resource for researchers aiming to leverage the unique properties of this compound while ensuring the stereochemical purity and, consequently, the intended biological function of their synthetic peptides.

Introduction: The Significance of this compound in Peptide Chemistry

This compound is a strategically protected derivative of the non-proteinogenic amino acid, D-2,3-diaminopropionic acid (D-Dap). Each component of its name signifies a specific chemical moiety crucial to its function in peptide synthesis:

-

Z (Benzyloxycarbonyl): This group protects the α-amino group. Its selection is critical as it influences the susceptibility of the adjacent chiral center to racemization.

-

D: This designates the stereochemistry at the α-carbon, indicating that it is the D-enantiomer. This configuration is pivotal for the peptide's final three-dimensional structure and biological activity.

-

Dap (Diaminopropionic acid): This core structure provides two amino groups—one at the α-position and one at the β-position on the side chain—offering a versatile scaffold for peptide modifications.

-

Boc (tert-Butyloxycarbonyl): This acid-labile group protects the β-amino group on the side chain, allowing for orthogonal deprotection strategies and selective functionalization.[1]

-

OH (Hydroxyl): This represents the free carboxylic acid group, which participates in peptide bond formation.

The incorporation of D-amino acids, such as D-Dap, into peptide chains is a well-established strategy to enhance resistance to proteolytic degradation by endogenous proteases, which typically recognize L-amino acids.[2][3][4] This increased stability is a highly desirable trait for therapeutic peptides, prolonging their in vivo half-life and bioavailability.[4][5] Furthermore, the β-amino group of the Dap residue serves as a valuable point for introducing modifications such as branching, cyclization, or the attachment of labels and payloads, making this compound a vital building block in advanced peptide design.[1][6][7]

The Critical Challenge: Maintaining Stereochemical Integrity

The central challenge in utilizing this compound, and indeed any chiral amino acid, in peptide synthesis is the prevention of racemization—the conversion of the D-enantiomer into a mixture of D and L forms.[8] This loss of stereochemical purity can lead to a heterogeneous final product with diminished or altered biological activity.

The Mechanism of Racemization: Oxazolone Formation

Racemization during peptide synthesis predominantly occurs through the formation of a 5(4H)-oxazolone intermediate.[8][9][10] This process is particularly relevant during the activation step of the carboxylic acid, which is necessary for peptide bond formation.[8][11]

The mechanism can be summarized as follows:

-

Activation: The carboxylic acid of this compound is activated by a coupling reagent (e.g., a carbodiimide like DIC).

-

Cyclization: The oxygen of the Z-protecting group's carbonyl attacks the activated carboxyl group, forming a planar, achiral oxazolone ring.[10]

-

Tautomerization: A base present in the reaction mixture can abstract the proton from the α-carbon. The resulting enolate can be reprotonated from either face, leading to a mixture of D and L configurations.

-

Peptide Bond Formation: The incoming amino group of the growing peptide chain can attack the oxazolone, opening the ring and forming the peptide bond, but now with a scrambled stereocenter.

Caption: Mechanism of racemization via oxazolone formation and its prevention.

Factors Influencing Racemization

Several factors can exacerbate racemization:

-

Coupling Reagents: Highly reactive coupling reagents can promote oxazolone formation.

-

Base: The presence of excess or strong organic bases (e.g., DIEA) can facilitate the abstraction of the α-proton.[8]

-

Temperature: Higher temperatures can increase the rate of oxazolone formation and subsequent racemization.

-

Protecting Group: The nature of the Nα-protecting group is critical. Urethane-based protecting groups like Z and Fmoc are generally effective at suppressing racemization compared to simple acyl groups because the lone pair on the nitrogen is delocalized into the carbonyl of the protecting group, making the amide oxygen less nucleophilic and disfavoring cyclization.

Experimental Protocols & Methodologies

To ensure the stereochemical integrity of peptides incorporating this compound, rigorous adherence to optimized protocols is essential.

Protocol 1: Incorporation of this compound via SPPS

This protocol details the manual solid-phase peptide synthesis (SPPS) for coupling this compound onto a resin-bound peptide chain.[12][13][14]

Materials:

-

Peptidyl-resin (e.g., Rink Amide resin with N-terminal amine deprotected)

-

This compound

-

Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC)

-

Racemization Suppressor: Ethyl cyanohydroxyiminoacetate (OxymaPure®) or Hydroxybenzotriazole (HOBt)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Base: N,N-Diisopropylethylamine (DIEA) (use sparingly)

-

Washing Solvents: DMF, Dichloromethane (DCM)

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes in a reaction vessel.

-

N-terminal Deprotection: If the N-terminal protecting group (e.g., Fmoc) is present, treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the free amine. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Coupling Cocktail Preparation: In a separate vial, dissolve this compound (3 eq.), OxymaPure (3 eq.) in DMF. Add DIC (3 eq.) to the solution and pre-activate for 2-5 minutes. Causality Note: Pre-activation allows for the formation of the Oxyma-ester, which is highly reactive towards the amine but less prone to racemization than the initial O-acylisourea intermediate.[8][15]

-

Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate the mixture at room temperature for 2-4 hours. Expertise Insight: While microwave-assisted synthesis can speed up couplings, it can also increase the risk of racemization for sensitive residues. Room temperature coupling is recommended for the first incorporation of this compound.

-

Monitoring: Perform a Kaiser test or Chloranil test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling is incomplete. The coupling step can be repeated.

-

Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[13]

-

Chain Elongation: The resin is now ready for the deprotection of the Z-group (if required by the synthetic strategy, though typically it's removed at the end) or for the coupling of the next amino acid.

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.

Protocol 2: Analytical Verification of Stereochemical Purity via Marfey's Method

Marfey's method is a reliable and widely used technique to determine the absolute configuration of amino acids within a peptide.[16][17][18] It involves hydrolyzing the peptide, derivatizing the resulting amino acids with a chiral reagent (Marfey's reagent, L-FDAA), and analyzing the diastereomers by HPLC.[17][19]

Materials:

-

Final peptide product

-

6 M Hydrochloric Acid (HCl)

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) solution (1% in acetone)

-

1 M HCl for neutralization

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade with 0.1% Formic Acid (Solvent A)

-

Acetonitrile with 0.1% Formic Acid (Solvent B)

-

D-Dap and L-Dap standards

Step-by-Step Methodology:

-

Peptide Hydrolysis: Place a small amount of the purified peptide (~0.1 mg) in a hydrolysis tube. Add 200 µL of 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours.[17][19]

-

Drying: After cooling, evaporate the HCl to dryness under a stream of nitrogen or using a centrifugal evaporator.

-

Derivatization:

-

Re-dissolve the dried hydrolysate in 50 µL of water.

-

Add 20 µL of 1 M NaHCO₃.

-

Add 100 µL of 1% L-FDAA solution in acetone.

-

Incubate the mixture at 40°C for 1 hour with gentle shaking.[19]

-

Self-Validating Control: In parallel, prepare standards by derivatizing authentic D-Dap and L-Dap in the same manner.

-

-

Neutralization & Dilution: Cool the samples to room temperature. Neutralize by adding 20 µL of 1 M HCl. Dilute with 310 µL of ACN.

-

HPLC Analysis:

Caption: Workflow for stereochemical analysis using Marfey's Method.

Data Interpretation & Troubleshooting

Data Presentation: The results from Marfey's analysis are quantitative and should be presented clearly.

| Compound | Retention Time (min) | Identity |

| Derivatized L-Dap Standard | 18.5 | L-Dap Diastereomer |

| Derivatized D-Dap Standard | 20.2 | D-Dap Diastereomer |

| Peptide Hydrolysate Peak 1 | 20.2 | D-Dap (Correct) |

| Peptide Hydrolysate Peak 2 | 18.5 | L-Dap (Racemized) |

Note: Retention times are illustrative. In reverse-phase HPLC, the L-FDAA derivative of a D-amino acid typically elutes later than the derivative of the corresponding L-amino acid.

Interpreting the Results:

-

A single peak in the peptide hydrolysate chromatogram corresponding to the retention time of the L-FDAA-D-Dap standard indicates high stereochemical purity.

-

The presence of a second peak corresponding to the L-FDAA-L-Dap standard confirms that racemization has occurred. The percentage of racemization can be calculated from the relative peak areas.

Troubleshooting:

-

High Racemization (>5%):

-

Review the coupling protocol. Reduce the amount of base or switch to a less hindered base like N-methylmorpholine (NMM).

-

Ensure that pre-activation time is not excessively long.

-

Avoid elevated temperatures during the coupling of this compound.

-

Confirm the purity of reagents, as old coupling reagents can be less efficient, leading to longer reaction times and more opportunity for racemization.

-

-

Incomplete Hydrolysis: If amino acid recovery is low, extend hydrolysis time or increase temperature slightly. Note that prolonged hydrolysis can itself induce some racemization in certain amino acids.[18]

Applications in Drug Development

The careful, stereochemically controlled incorporation of this compound unlocks numerous applications in therapeutic peptide design:

-

Enhanced Proteolytic Stability: As a D-amino acid, it inherently makes the resulting peptide more resistant to degradation by proteases, a critical factor for improving in vivo efficacy.[2][3][4][20]

-

Branched Peptides: The Boc-protected β-amino group serves as an orthogonal handle to build a second peptide chain, creating branched structures that can mimic complex protein epitopes or act as multivalent binders.[6]

-

Constrained Peptides: The Dap side chain can be used as an anchor point for cyclization, locking the peptide into a specific, bioactive conformation.

-

Drug Conjugation: The β-amino group is a convenient site for attaching cytotoxic drugs, chelating agents, or imaging probes, facilitating the development of targeted therapeutics and diagnostics.[7]

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced peptides. Its successful application is fundamentally dependent on the preservation of its D-stereochemistry. By understanding the mechanisms of racemization, employing optimized coupling protocols with minimal base and appropriate additives like Oxyma or HOBt, and rigorously validating the final product's stereochemical purity using methods such as Marfey's analysis, researchers can confidently harness the full potential of this unique amino acid. Adherence to these principles of chemical and analytical diligence is paramount to ensuring the synthesis of pure, potent, and effective peptide-based therapeutics.

References

-

The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. Available at: [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

-

A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Combination of Marfey's Method with Mass Spectrometry and Its Practical Application. ACS Publications. Available at: [Link]

-

Boc-Dap-OH | C8H16N2O4 | CID 2755946. PubChem, National Institutes of Health. Available at: [Link]

-

Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities. PubMed Central. Available at: [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

-

Absolute Configuration of Amino Acids in 1–12 Using Marfey's Method. Bio-protocol. Available at: [Link]

-

A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. PubMed, National Institutes of Health. Available at: [Link]

-

D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. Available at: [Link]

-

2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. Available at: [Link]

-

Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent. Available at: [Link]

-

C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. Available at: [Link]

-

Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate. Available at: [Link]

-

Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Available at: [Link]

-

Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. Available at: [Link]

-

Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health. Available at: [Link]

-

Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics. Available at: [Link]

-

Boc-Dap(Z)-OH | CAS#:65710-57-8. Chemsrc. Available at: [Link]

-

Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). National Institutes of Health. Available at: [Link]

-

Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. chiral.fr. Available at: [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

-

Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. ResearchGate. Available at: [Link]

-

Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

-

Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. MDPI. Available at: [Link]

-

Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. Available at: [Link]

-

Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. MDPI. Available at: [Link]

-

Z-Dap-OH | C11H14N2O4 | CID 2756313. PubChem, National Institutes of Health. Available at: [Link]

-

Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]

-

Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters | MDPI [mdpi.com]

- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 9. mdpi.com [mdpi.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. bachem.com [bachem.com]

- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 15. bachem.com [bachem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv [biorxiv.org]

Solubility of z-d-Dap(boc)-oh in organic solvents

Initiating Solubility Search

I've started with comprehensive Google searches, focusing on the solubility of Z-D-Dap(Boc)-OH in common organic solvents. Currently, I'm also looking into existing protocols and methodologies for determining amino acid derivative solubility to inform the experimental design of my guide. This research is ongoing and aims to provide a solid foundation for the work.

Developing Guide's Outline

I'm now structuring the technical guide. I will start with an introduction to this compound, highlighting its relevance in drug development and peptide synthesis. Then, I'll detail the theoretical principles governing protected amino acid solubility, focusing on polarity and hydrogen bonding. Next, the experimental section will provide a standardized protocol and solubility data in a table, followed by a Graphviz diagram for solvent selection.

Refining Research Approach

I'm expanding my solvent solubility searches to encompass a broader spectrum. I'm also actively hunting for protocols applicable to amino acid derivatives. Parallel to this, I'm diving deeper into literature concerning the physicochemical properties that dictate solubility, with a keen eye on the impacts of protecting groups. My goal is to use this knowledge to construct a methodical outline.

Introduction: The Challenge and Utility of Diaminopropionic Acid

An In-Depth Technical Guide to the Strategic Application of Z and Boc Protecting Groups in Diaminopropionic Acid Chemistry

Diaminopropionic acid (DAP), a non-proteinogenic amino acid, is a critical building block in medicinal chemistry and drug development. Its structure, featuring two distinct amino groups (α and β), offers a unique scaffold for synthesizing peptidomimetics, constrained peptides, and complex molecular conjugates. However, this dual functionality presents a significant synthetic challenge: how to selectively modify one amino group while the other remains inert. Uncontrolled reactions lead to a statistical mixture of products, resulting in low yields and complex purification challenges.

This guide provides a deep dive into the strategic use of two of the most fundamental amine-protecting groups—Carboxybenzyl (Z or Cbz) and tert-Butoxycarbonyl (Boc)—for the orthogonal protection of diaminopropionic acid. Orthogonal protection, the ability to deprotect one group under specific conditions without affecting the other, is the cornerstone of modern peptide synthesis and is essential for harnessing the full potential of DAP. We will explore the underlying mechanisms, provide field-tested protocols, and offer expert insights into the causal logic behind experimental choices, empowering researchers to make informed decisions in their synthetic strategies.

Core Principle: Orthogonal Protection of Diaminopropionic Acid

The synthetic utility of DAP hinges on the differential reactivity of its α- and β-amino groups. The α-amino group is generally more nucleophilic than the β-amino group due to the influence of the adjacent carboxyl group. This inherent difference can be exploited for selective protection, but achieving high selectivity often requires careful control of reaction conditions. The true power comes from installing two protecting groups that can be removed under mutually exclusive conditions. The Z and Boc groups are a classic orthogonal pair:

-

Z (Cbz) Group: Cleaved by hydrogenolysis (e.g., H₂/Pd-C) or strong acidic conditions (HBr/AcOH). It is stable to the milder acidic conditions used to remove Boc.

-

Boc Group: Cleaved by moderate to strong acids (e.g., Trifluoroacetic Acid - TFA). It is stable to the hydrogenolysis conditions used to remove Z.

This orthogonality allows for the sequential and site-specific unmasking of the amino groups, which is the fundamental requirement for building complex molecules from the DAP scaffold.

Caption: General workflow for achieving orthogonally protected DAP.

The Z (Carboxybenzyl) Group: Robust and Reliable

The Z group, introduced by Bergmann and Zervas in 1932, is a pillar of peptide chemistry. It is typically introduced using benzyl chloroformate (Cbz-Cl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) under basic conditions.

Mechanism and Application Insights

The protection reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Cbz reagent. The choice of base is critical. Aqueous bases like NaHCO₃ or Na₂CO₃ are common, but for organic-soluble substrates, a non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIPEA) is often preferred to prevent side reactions.

Caption: Reaction scheme for Z-group protection of an amine.

Z-Group Deprotection: Catalytic Hydrogenolysis

The most common and mildest method for Z-group cleavage is catalytic hydrogenolysis. The reaction involves a palladium catalyst (typically Pd on carbon) and a hydrogen source.

-

Mechanism: The process involves the oxidative addition of the benzyl C-O bond to the Pd(0) surface, followed by hydrogenolysis, which cleaves the bond and releases the free amine, toluene, and carbon dioxide.

-

Expertise & Causality: While gaseous H₂ is effective, it can be cumbersome and hazardous on a lab scale. Catalytic transfer hydrogenation (CTH) is a widely adopted, safer alternative. In CTH, a hydrogen donor molecule like ammonium formate, cyclohexene, or 1,4-cyclohexadiene transfers hydrogen to the catalyst in situ. Ammonium formate is particularly advantageous as its byproducts (ammonia and carbon dioxide) are volatile and easily removed. This method is also highly effective for substrates that may be sensitive to strongly acidic conditions.

Strategic Application to DAP

The Z group can be directed to either the α- or β-position. For instance, to synthesize N-α-Z-N-β-Boc-DAP, one might start with N-β-Boc-DAP and then protect the remaining α-amine with Cbz-Cl. The robustness of the Z group makes it ideal for protecting an amine that needs to remain shielded through multiple synthetic steps, including the acidic deprotection of a Boc group.

The Boc (tert-Butoxycarbonyl) Group: The Acid-Labile Workhorse

The Boc group is arguably the most common amine-protecting group in modern organic synthesis, prized for its ease of installation and its mild, acid-labile cleavage. It is introduced using di-tert-butyl dicarbonate (Boc₂O).

Mechanism and Application Insights

The reaction with Boc₂O is highly efficient. A base is required to deprotonate the amine, increasing its nucleophilicity.

-

Mechanism: The amine attacks one of the carbonyl carbons of Boc₂O. The resulting intermediate collapses, releasing the Boc-protected amine, CO₂, and a tert-butoxide anion.

-

Expertise & Causality: Why is DIPEA often used instead of triethylamine (TEA)? While both are tertiary amines, DIPEA is significantly more sterically hindered. This bulkiness prevents it from acting as a nucleophile itself, minimizing the formation of unwanted side products and ensuring it functions solely as a proton scavenger. This is a critical consideration for achieving high yields with sensitive substrates.

Caption: Reaction scheme for Boc-group protection of an amine.

Boc-Group Deprotection: Acidolysis

The Boc group is cleaved under acidic conditions. The choice of acid dictates the speed and selectivity of the removal.

-

Mechanism: The tert-butyl group is key. Protonation of the carbonyl oxygen is followed by the loss of the highly stable tert-butyl carbocation, which is then quenched by a scavenger or the solvent. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.

-

Trustworthiness: A standard and highly reliable method is using a solution of 20-50% Trifluoroacetic Acid (TFA) in a chlorinated solvent like Dichloromethane (DCM). The reaction is typically complete within 30-60 minutes at room temperature. The inclusion of a scavenger like triisopropylsilane (TIS) is a self-validating step; it effectively traps the liberated tert-butyl cations, preventing them from causing side reactions (e.g., alkylation of sensitive residues like tryptophan or methionine).

Strategic Application to DAP

The Boc group is often used to protect the amine that will be deprotected first or more frequently in a synthetic sequence. For example, in the synthesis of N-α-Z-N-β-Boc-DAP, the Boc group on the β-amine can be selectively removed with TFA, leaving the Z-protected α-amine intact for subsequent peptide coupling.

Strategic Comparison and Data Summary

The choice between Z and Boc for a specific position on DAP is a strategic decision based on the planned synthetic route.

| Feature | Z (Carboxybenzyl) Group | Boc (tert-Butoxycarbonyl) Group |

| Introduction Reagent | Benzyl Chloroformate (Cbz-Cl) | Di-tert-butyl Dicarbonate (Boc₂O) |

| Typical Conditions | Aq. NaHCO₃ or DIPEA in Org. Solvent | DIPEA or TEA in Org. Solvent |

| Primary Cleavage | Catalytic Hydrogenolysis (H₂/Pd-C) | Acidolysis (e.g., TFA in DCM) |

| Cleavage Byproducts | Toluene, CO₂ | Isobutylene, CO₂ |

| Orthogonal To | Boc, Fmoc | Z, Fmoc |

| Stability | Stable to mild/moderate acid (TFA). | Stable to hydrogenolysis. |

| Key Advantage | Extremely robust; stable through many steps. | Mild, fast, and highly efficient cleavage. |

| Key Limitation | Requires a metal catalyst; incompatible with sulfur-containing residues. | Labile to strong acids required for other steps. |

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, including in-process checks and purification steps.

Protocol: Synthesis of N-α-Boc-N-β-Z-L-diaminopropionic acid

This protocol assumes the starting material is N-β-Z-L-diaminopropionic acid.

-

Dissolution: Dissolve N-β-Z-L-diaminopropionic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution to 0 °C in an ice bath. Adjust the pH to 9.0-9.5 using a 1N NaOH solution. Maintain this pH throughout the addition of the Boc anhydride. This is a critical step, as the reaction is pH-dependent.

-

Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. Allow the reaction mixture to warm to room temperature and stir overnight.

-

In-Process Check (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM with 1% Acetic Acid. The product should have a higher Rf than the starting material.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted Boc₂O and other non-polar impurities.

-

Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1N HCl. The product will precipitate or can be extracted with ethyl acetate (3x).

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-α-Boc-N-β-Z-L-diaminopropionic acid.

Protocol: Selective Deprotection of the Boc Group

-

Dissolution: Dissolve N-α-Boc-N-β-Z-L-diaminopropionic acid (1.0 eq) in Dichloromethane (DCM).

-

Scavenger Addition (Self-Validation): If other sensitive functional groups are present, add a scavenger like triisopropylsilane (TIS, 0.5-1.0 eq).

-

Acidolysis: Add an equal volume of Trifluoroacetic Acid (TFA) (e.g., 5 mL of DCM, 5 mL of TFA for a 1:1 mixture).

-

Reaction: Stir the mixture at room temperature for 1-2 hours.

-

In-Process Check: Monitor the deprotection by TLC or LC-MS until all starting material has been consumed.

-

Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene (3x) can help remove residual TFA.

-

Isolation: The resulting product, N-β-Z-L-diaminopropionic acid trifluoroacetate salt, can often be used directly in the next step (e.g., a peptide coupling) after thorough drying.

Protocol: Selective Deprotection of the Z Group via CTH

-

Dissolution: Dissolve N-α-Boc-N-β-Z-L-diaminopropionic acid (1.0 eq) in a solvent such as Methanol (MeOH) or Ethanol (EtOH).

-

Catalyst and Donor Addition: Add ammonium formate (4-5 eq) followed by 10% Palladium on Carbon (Pd/C, ~10% by weight of the substrate).

-

Expert Insight: The catalyst should be added carefully under an inert atmosphere (N₂ or Ar) if possible, although for CTH it is less critical than with H₂ gas. The order of addition (donor then catalyst) is important for consistency.

-

-

Reaction: Stir the suspension at room temperature. The reaction is often complete in 1-4 hours.

-

In-Process Check: Monitor the reaction by TLC. The product will have a much lower Rf and will be ninhydrin-positive, while the Z-protected starting material will be ninhydrin-negative.

-

Catalyst Removal (Trustworthiness): Upon completion, the palladium catalyst must be completely removed. This is achieved by filtering the reaction mixture through a pad of Celite®. The Celite pad should be washed thoroughly with the reaction solvent (e.g., MeOH) to ensure complete recovery of the product. Incomplete removal of the catalyst can interfere with subsequent reactions.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting product, N-α-Boc-L-diaminopropionic acid, can be purified further if necessary.

References

-

K.P.C. Vollhardt, N.E. Schore, Organic Chemistry: Structure and Function, 8th ed., W.H. Freeman, 2018 . URL: [Link]

-

Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups by trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258–268. URL: [Link]

-

Wu, Y., and Liao, X. (2006). A convenient synthesis of orthogonally protected L-α,β-diaminopropionic acid. Amino Acids, 30(2), 209-212. URL: [Link]

Introduction to non-proteinogenic amino acids in peptide design

Initiating Data Collection

I'm starting my deep dive by hitting Google hard. My initial phase is all about pinpointing the best info on non-proteinogenic amino acids in peptide design. I want the good, the bad, and the ugly. I'm focusing on benefits, typical examples, and the hurdles of incorporating them. My aim is to build a solid foundation.

Structuring the Technical Guide

I've transitioned from general data collection to structuring the guide. I'm outlining a logical flow, starting with the basics of non-proteinogenic amino acids and moving through their applications in peptide design, and ending with practical aspects like synthesis. My next step is to create a list of mechanistic claims that require support. I'm making sure it's all grounded in reputable sources like peer-reviewed articles.

Defining Search Criteria

I'm now refining my search criteria, focusing Google queries on benefits, examples, and challenges. I want to build a structured outline. My aim is to synthesize the information to develop a plan for the guide. I'm focusing on the logical flow, starting with basics and ending with practical synthesis. I will prioritize mechanistic claims requiring support, backed by peer-reviewed articles.

z-d-Dap(boc)-oh as a building block for peptide modifications

Initiating Foundational Research

I'm starting with broad Google searches to establish a base understanding of Z-D-Dap(Boc)-OH. I'm focusing on its chemical properties, how it's used in peptide synthesis, and the importance of the protecting group. I'm aiming to build a solid foundation before diving deeper.

Planning Guide Structure

I've expanded my initial search to cover the use of this compound in diverse peptide modifications: cyclic, branched, and conjugated peptides. I'm gathering protocols and reaction mechanisms. Now I'm structuring the technical guide, starting with an introduction and applications, followed by detailed experimental protocols. Tables will summarize key data like conditions and yields. Visual elements are being planned too.

Expanding Search & Outlining

I'm now diving deeper into applications, aiming to cover cyclic, branched, and conjugated peptides, building upon my foundational search for this compound. I'm focusing on finding protocols and reaction mechanisms to support the detailed sections of my planned guide. I'm strategizing the guide's structure, which will begin with an introduction followed by applications, and then protocols and considerations, including data tables. I will incorporate diagrams for clarity.

Methodological & Application

Application Notes and Protocols for the Incorporation of Z-D-Dap(Boc)-oh into Peptides

Introduction: The Significance of 2,3-Diaminopropionic Acid in Peptide Chemistry

The non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap) is a versatile building block in the design of novel peptides and peptidomimetics. Its unique structure, featuring both α- and β-amino groups, allows for the creation of branched peptides, cyclic structures, and the introduction of specific functionalities. The orthogonally protected derivative, N-α-benzyloxycarbonyl-N-β-tert-butyloxycarbonyl-D-2,3-diaminopropionic acid (Z-D-Dap(Boc)-oh), is a particularly valuable reagent for these purposes. The Z and Boc protecting groups offer differential lability, enabling selective deprotection and subsequent modification of either the α- or β-amino group. This guide provides a detailed overview of the methods and considerations for the efficient incorporation of this compound into peptide sequences.

Chemical Properties of this compound: A Foundation for Strategy

A thorough understanding of the chemical properties of this compound is paramount for successful peptide coupling.

-

Structure and Reactivity: this compound possesses two key reactive sites: the carboxylic acid and the protected amino groups. The carboxylic acid is the primary site for peptide bond formation. The α-amino group is protected by the benzyloxycarbonyl (Z) group, which is typically removed by hydrogenolysis. The β-amino group is protected by the tert-butyloxycarbonyl (Boc) group, which is labile to acidic conditions (e.g., trifluoroacetic acid). This orthogonal protection scheme is the cornerstone of its utility, allowing for selective manipulation of the peptide chain.

-

Steric Hindrance: The bulky Z and Boc protecting groups can introduce steric hindrance around the carboxylic acid, potentially slowing down the coupling reaction compared to smaller, unhindered amino acids. The choice of coupling reagent and reaction conditions must account for this to ensure complete acylation.

-

Solubility: this compound exhibits good solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM).

Coupling Methodologies: A Comparative Analysis

The selection of an appropriate coupling method is critical for achieving high yields and purity. Several classes of coupling reagents are commonly employed, each with its own mechanism, advantages, and disadvantages.

Carbodiimide-Based Methods

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used for their efficiency and cost-effectiveness. They react with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate, which is then attacked by the N-terminal amine of the growing peptide chain.

Protocol 1: DIC/OxymaPure® Coupling

This protocol utilizes DIC in combination with OxymaPure® (ethyl (hydroxyimino)cyanoacetate), a highly effective additive that minimizes side reactions and enhances coupling efficiency.

Step-by-Step Methodology:

-

Pre-activation: In a clean reaction vessel, dissolve this compound (1.2 equivalents) and OxymaPure® (1.2 equivalents) in DMF.

-

Add DIC (1.2 equivalents) to the solution and allow the mixture to pre-activate for 10-15 minutes at room temperature.

-

Coupling: Add the pre-activated solution to the resin-bound peptide with a free N-terminal amine.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Monitoring: Monitor the reaction progress using a qualitative ninhydrin test (Kaiser test). A negative test (yellow beads) indicates complete coupling.

-

Washing: Once the reaction is complete, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

Causality Behind Experimental Choices:

-

Pre-activation: Pre-activating the carboxylic acid with DIC and OxymaPure® before adding it to the peptide-resin minimizes the risk of racemization and other side reactions.

-

OxymaPure®: This additive acts as a scavenger for reactive intermediates and suppresses the formation of N-acylurea, a common byproduct in carbodiimide-mediated couplings.

Phosphonium and Uronium/Guanidinium Salt-Based Methods

Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HBTU) are highly efficient coupling reagents that often provide faster reaction times and higher yields, especially for sterically hindered amino acids.

Protocol 2: HBTU/DIPEA Coupling

This protocol is a robust and widely used method for solid-phase peptide synthesis.

Step-by-Step Methodology:

-

In a reaction vessel, dissolve this compound (2.0 equivalents) and HBTU (1.95 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (4.0 equivalents) to the solution and mix for 1-2 minutes to activate the amino acid.

-

Add the activated mixture to the peptide-resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature.

-

Monitor the reaction using the Kaiser test.

-

Wash the resin extensively with DMF, DCM, and methanol.

Causality Behind Experimental Choices:

-

HBTU: HBTU promotes the rapid formation of an activated OBt ester of this compound, which readily reacts with the N-terminal amine.

-

DIPEA: This non-nucleophilic base is essential for activating the coupling reagent and neutralizing the proton released during the reaction, driving the equilibrium towards product formation.

Data Presentation: Comparison of Coupling Reagents

| Coupling Reagent | Activation Mechanism | Advantages | Disadvantages |

| DIC/OxymaPure® | O-acylisourea formation | Cost-effective, low racemization with additive | Slower reaction times, potential for N-acylurea byproduct |

| HBTU/DIPEA | OBt ester formation | Fast reaction times, high efficiency, suitable for hindered couplings | Higher cost, potential for side reactions if not used correctly |

| PyBOP/DIPEA | OBt ester formation | Similar to HBTU, often used for difficult couplings | Higher cost, produces carcinogenic byproducts |

Experimental Workflow Visualization

Caption: General workflow for the incorporation of this compound into a peptide chain.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | Insufficient equivalents of amino acid or coupling reagent, steric hindrance, poor resin swelling. | Increase equivalents of reagents, extend reaction time, switch to a more potent coupling reagent (e.g., HATU), ensure adequate resin swelling in the chosen solvent. |

| Racemization | Over-activation, prolonged exposure to base. | Use pre-activation protocols, minimize activation times, choose additives like OxymaPure® or HOBt, use a less hindered base if possible. |

| Side Product Formation (e.g., N-acylurea) | Use of carbodiimides without additives. | Always use an additive like OxymaPure® or HOBt with DCC or DIC. |

Conclusion: Ensuring Successful Incorporation

The successful incorporation of this compound into peptides hinges on a judicious selection of coupling methodology and careful execution of the protocol. For routine couplings, DIC in combination with OxymaPure® offers a reliable and cost-effective solution. For more challenging sequences or when speed is a priority, uronium/guanidinium salt-based reagents like HBTU provide superior performance. By understanding the underlying chemical principles and adhering to best practices in peptide synthesis, researchers can effectively utilize this versatile building block to create novel and complex peptide structures.

References

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

-

Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

-

Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry-A European Journal, 15(37), 9394-9403. [Link]

Orthogonal protection strategy using z-d-Dap(boc)-oh

Initiating Search for Information

I've initiated comprehensive Google searches, homing in on the orthogonal protection strategy with Z-D-Dap(Boc)-OH. I'm focusing on the chemical structure, its properties, and how it is applied in peptide synthesis. I'm aiming to build a solid foundational understanding.

Expanding Search and Analysis

I'm now expanding the Google search to include established protocols for selective Z and Boc deprotection, and gathering stability data for this compound under different conditions. I'm focusing on authoritative sources, including journal articles and technical notes. My aim is to build a protocol, along with associated Graphviz diagrams to illustrate the workflow.

Developing Application Notes

I'm now focusing on structuring the application note. I will start with an introduction to orthogonal protection and the merits of this compound, then will move to a detailed protocol with step-by-step deprotection instructions. Simultaneously, I'll design Graphviz diagrams to visualize the chemical structure, workflow, and logical connections within the protocol. I'll also add tables with key data. Finally, I'll finalize the references with properly formatted citations.

Synthesis of branched peptides using z-d-Dap(boc)-oh

Initiating Information Gathering

I'm starting by diving deep into Google searches. I need to gather authoritative information on branched peptide synthesis, especially the role and behavior of Z-D-Dap(Boc)-OH. I need to understand its structure and properties thoroughly to proceed.

Analyzing Search Results

I've moved beyond initial broad searches. Now, I'm analyzing the search results, focusing on the specific role of this compound in branched peptide synthesis. I'm prioritizing peer-reviewed articles and supplier documentation to understand the chemical mechanisms and best practices. I also found some good literature on the importance of branched peptides and their applications. I'm now structuring the application note with an introduction to branched peptides, and how this compound is used in the process. I am also planning the creation of protocols.

Deepening Data Collection

I'm now fully immersed in comprehensive Google searches, focusing squarely on branched peptide synthesis and the intricacies of this compound. I'm actively seeking established protocols, mechanistic details of coupling and deprotection, and applications. I'm also zeroing in on reputable scientific literature and supplier notes to ensure the application note's foundation is solid, and for citations. I am structuring the introduction to branched peptides and this compound use, plus the chemical principles of the synthesis and orthogonal protection strategies. I'm building step-by-step solid-phase synthesis protocols.

z-d-Dap(boc)-oh use in synthesizing peptide-based drugs

Initiating Data Collection

I'm starting by diving deep into Z-D-Dap(Boc)-OH. I am performing in-depth Google searches to compile its chemical properties, common applications in peptide synthesis, and its role in the

Outlining Synthetic Strategies

I'm now focusing on outlining synthetic strategies. I am delving into both solid-phase and solution-phase synthesis approaches that leverage this compound. I am aiming to gather specific protocols and compare them, paying close attention to coupling and deprotection methodologies. Case studies of peptide drugs synthesized using this compound are also a priority.

Gathering Synthetic Data

I'm now diving deep into this compound, focusing on gathering detailed information. Google searches are underway to uncover chemical properties, applications in peptide synthesis, and its role in peptide drug development. I am prioritizing finding established protocols for SPPS and solution-phase synthesis, and aim to extract mechanistic insights from authoritative sources, with a focus on coupling and deprotection.

Application Notes and Protocols: The Strategic Use of Z-D-Dap(Boc)-oh in the Design and Synthesis of Novel Antimicrobial Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction: Engineering a New Generation of Antimicrobials

The escalating crisis of antibiotic resistance necessitates a paradigm shift in the development of anti-infective agents. Antimicrobial peptides (AMPs) have emerged as a formidable class of molecules with broad-spectrum activity and a low propensity for inducing resistance. A key strategy in modern AMP design involves the incorporation of non-canonical amino acids to enhance their therapeutic properties, such as stability, potency, and target selectivity.

This guide focuses on a particularly valuable building block: N-α-benzyloxycarbonyl-N-β-tert-butyloxycarbonyl-D-diaminopropionic acid (Z-D-Dap(Boc)-oh) . The unique architecture of this molecule offers three strategic advantages for the peptide chemist:

-

D-Stereochemistry: The D-configuration of the alpha-carbon confers significant resistance to proteolytic degradation by host and bacterial proteases, thereby increasing the in-vivo half-life of the resulting peptide.

-

Orthogonal Protection: The N-α-Z and N-β-Boc protecting groups are "orthogonal," meaning one can be selectively removed without affecting the other. This unlocks advanced synthetic possibilities, such as on-resin branching to create dendritic peptides or site-specific conjugation of other molecules.

-

Charge Modulation: The primary amine on the side chain (once deprotected) provides a crucial positive charge at physiological pH. This cationic nature is fundamental to the primary mechanism of action for many AMPs, which involves electrostatic attraction to and disruption of negatively charged bacterial membranes.

This document provides a comprehensive overview, detailed protocols, and expert insights into the application of this compound in the research and development of next-generation AMPs.

Section 1: The Chemistry of this compound: A Tool for Innovation

Physicochemical Properties

The structure of this compound is fundamental to its utility. The bulky protecting groups influence its solubility and reactivity, which must be considered during synthesis.

| Property | Value |

| Chemical Formula | C₁₇H₂₄N₂O₆ |

| Molecular Weight | 352.38 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, NMP, DCM (with base) |

| Storage | 2-8°C, desiccated |

The Power of Orthogonal Protection

The core advantage of this compound lies in the differential stability of its protecting groups. The Z-group is typically removed via hydrogenolysis, while the Boc group is labile to moderate acids (like TFA). This orthogonality is the key to creating complex peptide architectures. For standard linear synthesis, the Z-group acts as the temporary N-α-protectant, removed at each coupling cycle, while the side-chain Boc group remains intact until the final cleavage step.

Caption: Key functional components of this compound.

Section 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

This section details the manual incorporation of this compound into a peptide sequence using Fmoc/tBu chemistry for the other amino acids. We will use the example sequence: Ac-Lys(Boc)-Gly-D-Dap(Boc)-Leu-Arg(Pbf)-NH₂ .

Materials and Reagents

-

Resin: Rink Amide AM resin (to yield a C-terminal amide).

-

Amino Acids: Fmoc-protected amino acids, this compound.

-

Solvents: Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Deprotection Reagent: 20% Piperidine in DMF (v/v).

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or HATU.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O).

-

Washing Solvents: Isopropanol, Diethyl ether (cold).

-

Monitoring: Ninhydrin (Kaiser) test kit.

SPPS Workflow

The synthesis proceeds from the C-terminus to the N-terminus. The Z-group on D-Dap acts like an Fmoc-group in terms of its position, but its deprotection chemistry differs (though for this linear example, we assume it's the final N-terminal residue before acetylation, so its removal isn't needed). If it were internal, a different orthogonal strategy would be required. For this protocol, we will treat it as a standard coupling.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Coupling Protocol for this compound

This protocol assumes a 0.1 mmol synthesis scale.

-

Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes. Perform Fmoc deprotection of the resin or the previously coupled amino acid (e.g., Leu).

-

Activation Solution: In a separate vial, dissolve the following in 2 mL of DMF:

-

This compound: 4 equivalents (0.4 mmol, 141 mg)

-

HBTU: 3.9 equivalents (0.39 mmol, 148 mg)

-

-

Activation: Add DIPEA (8 equivalents, 0.8 mmol, 140 µL) to the activation solution. Mix for 1-2 minutes. The solution may change color. This pre-activation step is crucial for efficient coupling.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitoring: Take a small sample of resin beads, wash thoroughly with DMF, and perform a Kaiser test.

-

Negative Result (beads remain colorless or yellowish): The coupling is complete. Proceed to the next step.

-

Positive Result (beads turn deep blue): The coupling is incomplete. Recouple by repeating step 4 for another hour.

-

-

Washing: Once coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

Cleavage and Deprotection

-

Preparation: After the final N-terminal acetylation, wash the resin with DCM and dry it under a stream of nitrogen.

-

Cleavage: Add 2 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin.

-

CAUTION: Perform this step in a certified fume hood. TFA is highly corrosive.

-

-

Incubation: Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes all side-chain protecting groups (Boc, Pbf).

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 50 mL conical tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

-

Isolation: Centrifuge the tube to pellet the peptide. Decant the ether. Wash the pellet twice more with cold ether to remove scavengers and residual TFA.

-

Drying: After the final wash, dry the crude peptide pellet under vacuum or nitrogen. The peptide is now ready for purification.

Section 3: Purification and Characterization

Purification by RP-HPLC

Crude synthetic peptides require purification to remove deletion sequences and other impurities. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 5 µm particle size | Provides good retention and resolution for most peptides. |

| Mobile Phase A | 0.1% TFA in H₂O | The ion-pairing agent (TFA) sharpens peaks. |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic solvent for eluting the peptide. |

| Gradient | 5-65% B over 30 minutes | A typical starting gradient; must be optimized for each peptide. |

| Detection | 220 nm and 280 nm | 220 nm detects the peptide backbone; 280 nm detects aromatic residues. |

Protocol: Dissolve the crude peptide in a small amount of Mobile Phase A. Inject onto the HPLC system and collect fractions corresponding to the major peak. Analyze fractions by mass spectrometry to confirm the presence of the desired product before pooling and lyophilizing.

Identity Confirmation by Mass Spectrometry

Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm the molecular weight of the purified peptide.

-

Calculated Mass for Ac-Lys-Gly-D-Dap-Leu-Arg-NH₂:

-

Acetate: 42.04

-

Lys: 128.17

-

Gly: 57.05

-

D-Dap: 87.10

-

Leu: 113.16

-

Arg: 156.19

-

Amide: 16.03

-

Monoisotopic Mass (M): 599.74 Da

-

Observed Ion (M+H)⁺: 600.75 m/z

-

A successful synthesis will show a major peak in the mass spectrum corresponding to this calculated mass.

Section 4: Functional Evaluation of the AMP

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol.

-

Prepare Bacterial Inoculum: Grow bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to log phase and dilute to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

-

Peptide Dilution: Prepare a 2-fold serial dilution of the purified peptide in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed.

Hemolytic Activity Assay

A crucial secondary screen is to assess the peptide's toxicity to mammalian cells. Hemolysis, the lysis of red blood cells (RBCs), is a common proxy for general cytotoxicity.

-

Prepare RBC Suspension: Obtain fresh human or bovine red blood cells and wash them three times with phosphate-buffered saline (PBS). Resuspend to a 2% (v/v) solution.

-

Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

-

Incubation: Add the RBC suspension to each well. Incubate at 37°C for 1 hour.

-

Analysis: Centrifuge the plate. Transfer the supernatant to a new plate and measure the absorbance at 450 nm to quantify hemoglobin release.

-

Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis). A desirable AMP will have a high MIC against bacteria but low hemolytic activity.

Caption: Conceptual mechanism of a cationic AMP.

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

-

Kates, S. A., Minor, C. A., Shroff, H., Haaseth, R. C., Triolo, S. A., & Albericio, F. (1993). Automated solid-phase synthesis of a difficult peptide sequence. International Journal of Peptide and Protein Research, 42(5), 497-505. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

-

Ong, Z. Y., de la Fuente-Nunez, C., & Lu, T. K. (2017). High-throughput screening of antimicrobial peptides. Biotechnology and Bioengineering, 114(1), 13-24. [Link]

How to use z-d-Dap(boc)-oh for peptide cyclization

Initiating Data Collection

Expanding Search Parameters